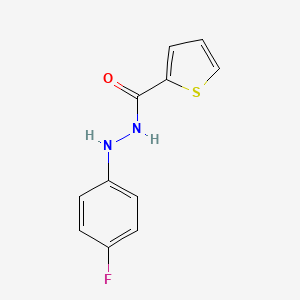![molecular formula C12H24N2O4S B8582811 tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate](/img/structure/B8582811.png)
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate
Vue d'ensemble
Description
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H22N2O4S and a molecular weight of 278.37 g/mol . It is a solid compound that is typically stored at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl (1-(methylsulfonyl)piperidin-3-yl)methylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-(methylsulfonyl)piperidine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl (1-(methylsulfonyl)piperidin-3-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate can be compared with similar compounds such as:
- Tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
These compounds share similar structural features but differ in their specific chemical properties and applications
Propriétés
Formule moléculaire |
C12H24N2O4S |
|---|---|
Poids moléculaire |
292.40 g/mol |
Nom IUPAC |
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-8-10-6-5-7-14(9-10)19(4,16)17/h10H,5-9H2,1-4H3,(H,13,15) |
Clé InChI |
ITIXBJIMWDGRGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzaldehyde](/img/structure/B8582728.png)


![ethyl 2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}acetate](/img/structure/B8582756.png)



![1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8582800.png)
![Ethyl 1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B8582808.png)





